molecular formula C17H13N3O3 B5711740 (E)-N-PHENYL-1-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE

(E)-N-PHENYL-1-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE

Cat. No.: B5711740
M. Wt: 307.30 g/mol
InChI Key: WONWNNBDFYKEDB-HMMYKYKNSA-N
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Description

(E)-N-PHENYL-1-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE is a complex organic compound characterized by its unique structure, which includes phenyl groups and a cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-PHENYL-1-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of phenyl isocyanate with a suitable cyanide source under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of cyanide compounds.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the phenyl rings, where electrophilic or nucleophilic reagents replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(E)-N-PHENYL-1-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-PHENYL-1-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE involves its interaction with specific molecular targets. The cyanide moiety can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with proteins and other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

    N-Phenylcarbamoyl Cyanide: Shares structural similarities but lacks the additional phenyl group.

    Phenyl Isocyanate: A precursor in the synthesis of (E)-N-PHENYL-1-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE.

    Benzyl Cyanide: Contains a cyanide group but differs in its overall structure.

Uniqueness: this compound is unique due to its combination of phenyl groups and a cyanide moiety, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(1E)-2-anilino-2-oxo-N-phenacyloxyethanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c18-11-15(17(22)19-14-9-5-2-6-10-14)20-23-12-16(21)13-7-3-1-4-8-13/h1-10H,12H2,(H,19,22)/b20-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONWNNBDFYKEDB-HMMYKYKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CON=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)CO/N=C(\C#N)/C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-PHENYL-1-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE
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(E)-N-PHENYL-1-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE
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(E)-N-PHENYL-1-(PHENYLCARBAMOYL)METHANECARBONIMIDOYL CYANIDE

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